molecular formula C60H100N4O20S B12393553 [(2S,3R,4R,5R,7S,9S,10S,11R,12S,13R)-7-[[1-(benzenesulfonamido)-2-methylpropan-2-yl]carbamoyloxy]-2-[(1R)-1-[(2S,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxyethyl]-10-[(2S,3R,4Z,6R)-3-hydroxy-4-methoxyimino-6-methyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-6,14-dioxo-12-[[(2S,5R,7R)-2,4,5-trimethyl-1,4-oxazepan-7-yl]oxy]-oxacyclotetradec-4-yl] 3-methylbutanoate

[(2S,3R,4R,5R,7S,9S,10S,11R,12S,13R)-7-[[1-(benzenesulfonamido)-2-methylpropan-2-yl]carbamoyloxy]-2-[(1R)-1-[(2S,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxyethyl]-10-[(2S,3R,4Z,6R)-3-hydroxy-4-methoxyimino-6-methyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-6,14-dioxo-12-[[(2S,5R,7R)-2,4,5-trimethyl-1,4-oxazepan-7-yl]oxy]-oxacyclotetradec-4-yl] 3-methylbutanoate

Cat. No.: B12393553
M. Wt: 1229.5 g/mol
InChI Key: JCUPFQUUARRICQ-DXXMFXFBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [(2S,3R,4R,5R,7S,9S,10S,11R,12S,13R)-7-[[1-(benzenesulfonamido)-2-methylpropan-2-yl]carbamoyloxy]-2-[(1R)-1-[(2S,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxyethyl]-10-[(2S,3R,4Z,6R)-3-hydroxy-4-methoxyimino-6-methyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-6,14-dioxo-12-[[(2S,5R,7R)-2,4,5-trimethyl-1,4-oxazepan-7-yl]oxy]-oxacyclotetradec-4-yl] 3-methylbutanoate is a complex organic molecule with a variety of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The general approach includes:

    Formation of the core structure: This involves the assembly of the oxacyclotetradecane ring system through cyclization reactions.

    Functional group modifications: Introduction of various functional groups such as benzenesulfonamido, carbamoyloxy, and methoxyimino groups through substitution and addition reactions.

    Final assembly: Coupling of the core structure with the 3-methylbutanoate moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include:

    Use of catalysts: To enhance reaction rates and selectivity.

    Optimization of reaction conditions: Such as temperature, pressure, and solvent choice.

    Purification techniques: Including crystallization, chromatography, and distillation to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: As a potential therapeutic agent due to its unique structure and functional groups.

    Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzyme activity.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Interference with biochemical pathways to alter cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • [(2S,3R,4R,5R,7S,9S,10S,11R,12S,13R)-7-[[1-(benzenesulfonamido)-2-methylpropan-2-yl]carbamoyloxy]-2-[(1R)-1-[(2S,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxyethyl]-10-[(2S,3R,4Z,6R)-3-hydroxy-4-methoxyimino-6-methyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-6,14-dioxo-12-[[(2S,5R,7R)-2,4,5-trimethyl-1,4-oxazepan-7-yl]oxy]-oxacyclotetradec-4-yl] 3-methylbutanoate
  • This compound

Uniqueness

This compound is unique due to its complex structure and the presence of multiple functional groups, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C60H100N4O20S

Molecular Weight

1229.5 g/mol

IUPAC Name

[(2S,3R,4R,5R,7S,9S,10S,11R,12S,13R)-7-[[1-(benzenesulfonamido)-2-methylpropan-2-yl]carbamoyloxy]-2-[(1R)-1-[(2S,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxyethyl]-10-[(2S,3R,4Z,6R)-3-hydroxy-4-methoxyimino-6-methyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-6,14-dioxo-12-[[(2S,5R,7R)-2,4,5-trimethyl-1,4-oxazepan-7-yl]oxy]-oxacyclotetradec-4-yl] 3-methylbutanoate

InChI

InChI=1S/C60H100N4O20S/c1-31(2)25-44(65)80-49-37(8)51(41(12)79-57-53(74-18)52(73-17)46(66)40(11)78-57)82-55(69)39(10)50(81-45-26-33(4)64(16)29-35(6)76-45)36(7)48(83-56-47(67)43(63-75-19)27-34(5)77-56)32(3)28-60(15,54(68)38(49)9)84-58(70)62-59(13,14)30-61-85(71,72)42-23-21-20-22-24-42/h20-24,31-41,45-53,56-57,61,66-67H,25-30H2,1-19H3,(H,62,70)/b63-43-/t32-,33+,34+,35-,36+,37+,38+,39+,40+,41+,45-,46+,47+,48-,49+,50-,51-,52+,53+,56-,57-,60-/m0/s1

InChI Key

JCUPFQUUARRICQ-DXXMFXFBSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](O[C@H](CN1C)C)O[C@H]2[C@@H]([C@H]([C@H](C[C@](C(=O)[C@@H]([C@@H]([C@H]([C@H](OC(=O)[C@@H]2C)[C@@H](C)O[C@H]3[C@@H]([C@@H]([C@@H]([C@H](O3)C)O)OC)OC)C)OC(=O)CC(C)C)C)(C)OC(=O)NC(C)(C)CNS(=O)(=O)C4=CC=CC=C4)C)O[C@H]5[C@@H](/C(=N\OC)/C[C@H](O5)C)O)C

Canonical SMILES

CC1CC(OC(CN1C)C)OC2C(C(C(CC(C(=O)C(C(C(C(OC(=O)C2C)C(C)OC3C(C(C(C(O3)C)O)OC)OC)C)OC(=O)CC(C)C)C)(C)OC(=O)NC(C)(C)CNS(=O)(=O)C4=CC=CC=C4)C)OC5C(C(=NOC)CC(O5)C)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.